molecular formula C15H11ClN2O B1349165 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde CAS No. 537010-38-1

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1349165
CAS RN: 537010-38-1
M. Wt: 270.71 g/mol
InChI Key: QZKDANOPKUEJMM-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a heterocyclic aromatic compound, meaning it contains atoms of at least two different elements in its ring structure. Benzimidazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure containing a benzene ring and an imidazole ring . The presence of nitrogen in the imidazole ring can allow for various interactions and reactivity.


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions due to the presence of the imidazole ring. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzimidazoles are generally stable compounds. They are aromatic and heterocyclic, and they can participate in pi stacking due to the conjugated pi system in their structure .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde plays a crucial role in synthetic chemistry, serving as a precursor or intermediate in the formation of complex molecules. For instance, it has been studied for its reactivity with different chemical groups, leading to the synthesis of heterocyclic compounds. These reactions often involve condensation or nucleophilic substitution processes that result in the formation of cyclic compounds with potential applications in pharmaceuticals and materials science (Volovnenko et al., 2009). Similarly, its interaction with hetaryl-acetonitriles under varying conditions demonstrates its versatility as a building block for creating diverse chemical structures (Aleksandrov et al., 2011).

Fluorescence and Spectroscopic Properties

The benzimidazole derivatives, including those related to 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, exhibit interesting fluorescence properties. Research has shown that these compounds can be synthesized efficiently and possess strong fluorescence, making them potential candidates for applications in fluoroimmunoassays and DNA probes (Ren Tie-gang et al., 2011). The fluorescence characteristics are closely related to their molecular structure, indicating that minor modifications to the chemical structure can significantly impact their spectroscopic properties and potential applications.

Potential Anticancer Applications

The structural motif of benzimidazole, as found in 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde, has been explored for its potential anticancer properties. Compounds derived from benzimidazole have shown efficacy against various cancer cell lines, suggesting that derivatives of 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde could be valuable in the development of new anticancer agents (Yamauchi et al., 2008; Yamauchi et al., 2009). This area of research is particularly promising due to the ongoing need for more effective and selective cancer treatments.

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and functional groups. Some benzimidazole derivatives have been found to have antimicrobial, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards of a specific benzimidazole derivative would depend on its specific structure. Some benzimidazole derivatives can be harmful if swallowed or inhaled, and they can cause skin and eye irritation .

Future Directions

Benzimidazoles are a focus of ongoing research due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved activity and safety profiles .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDANOPKUEJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360198
Record name 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

537010-38-1
Record name 1-(2-CHLOROBENZYL)-1H-BENZIMIDAZOLE-2-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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